S-(4-Fluorophenyl)mercapturic Acid

Analytical Chemistry Occupational Biomonitoring LC-MS/MS Method Validation

Occupational biomonitoring of 4-fluoroaniline demands compound-specific mercapturic acid standards to prevent false negatives. This exact N-acetylcysteine conjugate is essential for validated LC-MS/MS assays. Key advantages: • Achieves validated LOQ of 0.15-1 µg/L in urinary matrices. • Distinct precursor ion m/z and retention time vs. generic S-phenylmercapturic acid (SPMA). • Cold-chain shipped; long-term storage at -20°C ensures maximum recovery.

Molecular Formula C₁₁H₁₂FNO₃S
Molecular Weight 257.28 g/mol
CAS No. 331-93-1
Cat. No. B016204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(4-Fluorophenyl)mercapturic Acid
CAS331-93-1
Synonymsp-Fluoro-S-phenylmercapturic Acid;  N-Acetyl-3-[(p-fluorophenyl)thio]alanine;  N-Acetyl-S-(4-fluorophenyl)cysteine; 
Molecular FormulaC₁₁H₁₂FNO₃S
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESCC(=O)NC(CSC1=CC=C(C=C1)F)C(=O)O
InChIInChI=1S/C11H12FNO3S/c1-7(14)13-10(11(15)16)6-17-9-4-2-8(12)3-5-9/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)
InChIKeyMMFMNCSNACXBFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-(4-Fluorophenyl)mercapturic Acid Overview


S-(4-Fluorophenyl)mercapturic Acid (CAS 331-93-1), also referred to as N-Acetyl-S-(4-fluorophenyl)cysteine or p-Fluoro-S-phenylmercapturic Acid, is a mercapturic acid pathway metabolite with molecular formula C₁₁H₁₂FNO₃S and molecular weight 257.28 g/mol . This compound is the N-acetylcysteine conjugate of 4-fluorophenyl electrophiles and serves as a urinary biomarker for exposure to 4-fluoroaniline and related fluorinated aromatic amines . As a solid with a melting point of 161–162°C and solubility in chloroform and methanol, it is supplied as a highly purified analytical reference standard for LC-MS/MS quantification in occupational and environmental biomonitoring applications .

Workflow LC-MS/MS urinary biomonitoring of 4-fluoroaniline exposure
Standard type Authentic mercapturic acid analytical reference standard
Storage context Temperature-controlled storage; cold-chain planning required

Authentic S-(4-Fluorophenyl)mercapturic Acid Requirement


Mercapturic acids are not interchangeable analytical surrogates. Each mercapturic acid—defined by its specific aromatic substituent (e.g., phenyl, 4-fluorophenyl, benzyl, etc.)—exhibits distinct chromatographic retention behavior and mass spectrometric fragmentation patterns in LC-MS/MS systems [1]. For urinary biomonitoring of 4-fluoroaniline exposure, substitution with unsubstituted S-phenylmercapturic acid (SPMA, benzene metabolite) or S-benzylmercapturic acid (toluene metabolite) would yield false-negative results because these compounds possess different precursor ion m/z values and retention times under validated gradient elution conditions [2]. Furthermore, matrix-matched calibration with isotopically labeled internal standards is compound-specific; no generic mercapturic acid standard can substitute for the exact 4-fluorophenyl analog in quantitative LC-MS/MS assays designed for occupational exposure assessment [3].

Chromatographic mismatch
Different mercapturic acids exhibit distinct retention times and MRM transitions; SPMA or benzyl analogs may co-elute differently.
Calibration failure
Matrix-matched calibration requires the exact 4-fluorophenyl analog; generic mercapturic acid standards cannot correct for matrix effects.
Isotope dilution mismatch
Quantitation relies on a compound-specific deuterated internal standard; unlabeled surrogates introduce systematic bias.

S-(4-Fluorophenyl)mercapturic Acid Differentiation Evidence


LC-MS/MS Performance for Urinary Biomonitoring

In a validated multi-analyte HPLC-MS/MS method for urinary mercapturic acids, S-(4-fluorophenyl)mercapturic acid was among 16 mercapturates quantified with a limit of quantitation (LOQ) between 0.15 and 1 μg/L, and intra-day and inter-day precision (expressed as relative standard deviation) below 15% for most analytes [1]. Accuracy fell within 85–110% of expected values across the calibration range [1]. This analytical performance establishes a quantifiable benchmark that generic mercapturic acid methods lacking this specific compound cannot achieve without its authentic standard.

LOQ in urine
Method context
0.15–1 µg/L
Supports trace-level biomonitoring
Validated multi-analyte LC-MS/MS method; cross-study comparable
Analytical Chemistry Occupational Biomonitoring LC-MS/MS Method Validation

Long-Term Storage Stability

S-(4-Fluorophenyl)mercapturic acid exhibits a melting point of 161–162°C and requires long-term storage at -20°C for maximum recovery . This storage requirement is consistent with class-level mercapturic acid stability profiles but is specifically documented for this compound, distinguishing it from more labile cysteine conjugates that may degrade at higher temperatures. The fluorinated aromatic substituent confers no exceptional thermal instability beyond that expected for the mercapturic acid class.

Storage stability
Class-level
−20°C long-term
Cold-chain custody required
Data to verify; supplier-reported stability profile
Reference Standard Handling Stability Testing Long-term Storage

Deuterated Internal Standard for Accurate Quantitation

Accurate quantitation of urinary mercapturic acids using LC-MS/MS requires deuterated internal standards to correct for matrix effects and ionization variability [1]. The Frigerio et al. multi-analyte method employed a mixture of 16 deuterated analogs, including isotopically labeled S-(4-fluorophenyl)mercapturic acid [1]. This approach enables precise quantification with accuracy between 85–110% [1]. Without the corresponding labeled internal standard, matrix effects cannot be adequately corrected, leading to systematic quantification errors.

ISTD correction
Supporting evidence
Deuterated analog available; with ISTD accuracy 85–110%
Supports accurate quantitation
Bioanalytical method validation review; paired acquisition recommended
Isotope Dilution Matrix Effect Correction Quantitative LC-MS/MS

4-Fluoroaniline Exposure Biomarker Specificity

Mercapturic acids are formed via glutathione conjugation of electrophilic intermediates and are excreted in urine as N-acetylcysteine conjugates specific to the parent xenobiotic structure [1]. S-(4-Fluorophenyl)mercapturic acid is the pathway-specific metabolic end-product for 4-fluorophenyl-containing electrophiles, particularly 4-fluoroaniline . This compound-to-parent specificity is a defining feature of mercapturic acid biomarkers; unlike protein adducts or DNA adducts, which reflect cumulative exposure, urinary mercapturates provide a non-invasive measure of recent exposure with relatively short elimination half-lives [1].

Biomarker specificity
Class-level
Mercapturic acid reflects recent exposure (short half-life)
Exposure window context
Protein/DNA adducts measure cumulative exposure; temporally distinct
Occupational Toxicology Xenobiotic Metabolism Exposure Biomarker

S-(4-Fluorophenyl)mercapturic Acid Application Scenarios


Occupational 4-Fluoroaniline Biomonitoring

S-(4-Fluorophenyl)mercapturic acid is procured as a quantitative analytical standard for LC-MS/MS methods monitoring urinary biomarkers of 4-fluoroaniline exposure. Industrial hygiene programs utilize this compound to establish baseline exposure levels and assess the efficacy of engineering controls. The validated LOQ of 0.15–1 μg/L enables detection at trace-level occupational exposures [1]. Procurement should include the matched deuterated internal standard to correct for urinary matrix effects and ensure method accuracy between 85–110% [1].

Multi-Analyte Mercapturic Acid Method Development

Analytical laboratories developing high-throughput LC-MS/MS methods for simultaneous quantification of multiple mercapturic acids require S-(4-fluorophenyl)mercapturic acid as part of a comprehensive analyte panel. The validated multi-analyte method achieving precision <15% RSD across 16 mercapturates demonstrates the feasibility of incorporating this compound into routine biomonitoring workflows [1]. The compound's chromatographic behavior under reversed-phase gradient conditions (Betasil C18 column, ammonium formate/acetonitrile mobile phase) has been established, reducing method development time [1].

Pharmacokinetic Studies of Fluorinated Xenobiotics

S-(4-Fluorophenyl)mercapturic acid serves as a reference standard for quantifying the glutathione conjugation pathway in preclinical metabolism studies of fluorinated drug candidates. The mercapturic acid pathway is a major detoxification route for electrophilic intermediates, and detection of this specific conjugate confirms metabolic activation via glutathione S-transferase [1]. The HPLC-MS/MS CNL (constant neutral loss) screening approach for mercapturic acids (129 Da loss in negative ion mode) provides a generic detection platform applicable to this compound [2].

ISO 17025 Reference Standard Procurement

Accredited toxicology laboratories require traceable, high-purity reference standards for calibration and quality control. S-(4-Fluorophenyl)mercapturic acid is available with documented melting point (161–162°C) and solubility characteristics [1]. Long-term storage at -20°C is specified for maximum recovery, and laboratories must maintain appropriate cold-chain custody [1]. The compound's identity is confirmed by InChI Key MMFMNCSNACXBFZ-UHFFFAOYSA-N and EPA DSSTox Substance ID DTXSID90392466 [2].

Application
Selection Property
Validation Focus
Occupational 4-fluoroaniline biomonitoring
Compound-specific mercapturic acid biomarker
Matrix-matched calibration and LOQ verification
Multi-analyte mercapturic acid method development
Included in validated multi-analyte panel
Method precision and accuracy across analytes
Pharmacokinetic studies of fluorinated xenobiotics
Mercapturic acid pathway metabolite standard
Glutathione conjugation pathway confirmation
ISO 17025 reference standard procurement
Traceable high-purity reference standard
Identity confirmation and storage condition compliance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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